molecular formula C8H13BrF2 B13181547 2-(3-Bromopropyl)-1,1-difluorocyclopentane

2-(3-Bromopropyl)-1,1-difluorocyclopentane

Cat. No.: B13181547
M. Wt: 227.09 g/mol
InChI Key: PNUFJQLRYKGIPM-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-1,1-difluorocyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 3-bromopropyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-1,1-difluorocyclopentane typically involves the reaction of 1,1-difluorocyclopentane with 3-bromopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-1,1-difluorocyclopentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran (THF).

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include alcohols, ethers, and amines.

    Elimination Reactions: Alkenes are the major products.

    Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-(3-Bromopropyl)-1,1-difluorocyclopentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-1,1-difluorocyclopentane involves its interaction with various molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The fluorine atoms can influence the compound’s reactivity and stability through their electron-withdrawing effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropyl)-1,1-difluorocyclopentane
  • 2-(3-Iodopropyl)-1,1-difluorocyclopentane
  • 2-(3-Bromopropyl)-1,1-dichlorocyclopentane

Uniqueness

2-(3-Bromopropyl)-1,1-difluorocyclopentane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C8H13BrF2

Molecular Weight

227.09 g/mol

IUPAC Name

2-(3-bromopropyl)-1,1-difluorocyclopentane

InChI

InChI=1S/C8H13BrF2/c9-6-2-4-7-3-1-5-8(7,10)11/h7H,1-6H2

InChI Key

PNUFJQLRYKGIPM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(F)F)CCCBr

Origin of Product

United States

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